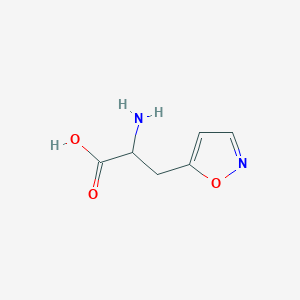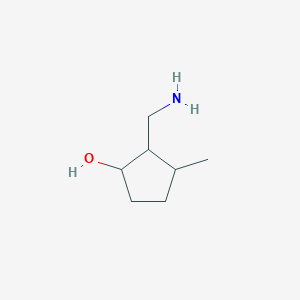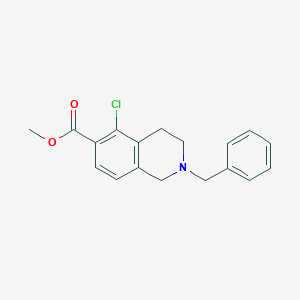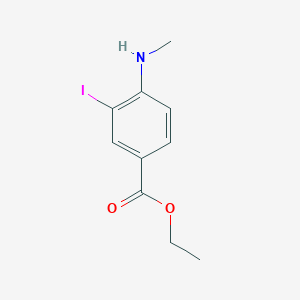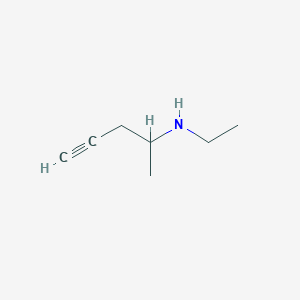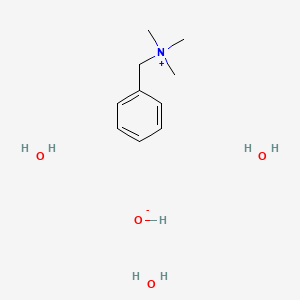
Benzyltrimethylammonium hydroxide trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is typically handled as a solution in water or methanol and is known for its colorless appearance, although solutions often appear yellowish due to impurities . This compound is widely used in various chemical reactions and industrial applications due to its strong basic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyltrimethylammonium hydroxide trihydrate can be synthesized through the reaction of benzyl chloride with trimethylamine, followed by the addition of water to form the trihydrate. The reaction typically occurs in a solvent such as methanol or water .
Industrial Production Methods: One industrial method involves the use of bipolar membrane electrodialysis, which includes a series of electrodialysis compartments and membranes to produce high-quality benzyltrimethylammonium hydroxide with low production costs and high conversion rates . Another method involves the reaction of benzyl trimethyl halo ammonium with silver oxide, although this method is less favored due to higher costs and lower conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyltrimethylammonium hydroxide trihydrate undergoes various types of chemical reactions, including:
Aldol Condensation Reactions: It acts as a base catalyst in aldol condensation reactions, facilitating the formation of carbon-carbon bonds.
Base-Catalyzed Dehydration Reactions: It is used in dehydration reactions to remove water molecules from organic compounds.
Horner-Wadsworth-Emmons Olefination Reactions: It serves as a base in the Z-selective variant of these reactions, aiding in the formation of alkenes.
Common Reagents and Conditions: Common reagents used with this compound include aldehydes, ketones, and phosphonate esters. Typical reaction conditions involve the use of solvents such as methanol or water and temperatures ranging from room temperature to 160°C .
Major Products: The major products formed from these reactions include aldol products, dehydrated organic compounds, and alkenes .
Wissenschaftliche Forschungsanwendungen
Benzyltrimethylammonium hydroxide trihydrate has a wide range of applications in scientific research, including:
Wirkmechanismus
Benzyltrimethylammonium hydroxide trihydrate exerts its effects primarily through its strong basic properties. It acts as a nucleophile, attacking electrophilic centers in organic molecules to facilitate various chemical reactions. The molecular targets and pathways involved include carbonyl compounds in aldol condensations and phosphonate esters in olefination reactions .
Vergleich Mit ähnlichen Verbindungen
Benzyltriethylammonium Hydroxide: Similar in structure and function, but with ethyl groups instead of methyl groups.
Tetramethylammonium Hydroxide: Another quaternary ammonium base, but with four methyl groups instead of a benzyl group.
Uniqueness: Benzyltrimethylammonium hydroxide trihydrate is unique due to its benzyl group, which provides distinct reactivity and stability compared to other quaternary ammonium bases. Its ability to act as a phase-transfer catalyst and its use in specific organic reactions, such as the Z-selective Horner-Wadsworth-Emmons olefination, highlight its versatility and importance in chemical synthesis .
Eigenschaften
Molekularformel |
C10H23NO4 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
benzyl(trimethyl)azanium;hydroxide;trihydrate |
InChI |
InChI=1S/C10H16N.4H2O/c1-11(2,3)9-10-7-5-4-6-8-10;;;;/h4-8H,9H2,1-3H3;4*1H2/q+1;;;;/p-1 |
InChI-Schlüssel |
KJAFUBLHCQUMGH-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC1=CC=CC=C1.O.O.O.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)
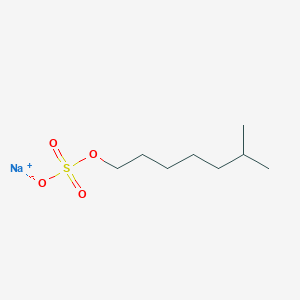

![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)
